Bis(4-nitrophenyl) hydrogen phosphate, a derivative of bisphosphonates, has garnered attention due to its diverse applications in the medical and chemical fields. Bisphosphonates are primarily known for their role in treating metabolic bone diseases by targeting bone mineral and inhibiting osteoclast function1. The unique properties of bis(4-nitrophenyl) hydrogen phosphate, such as its ability to inhibit glycosyltransferases and its interaction with serine hydrolases, have expanded its utility beyond bone disease treatment2 5.
The mechanism of action of bisphosphonates, including bis(4-nitrophenyl) hydrogen phosphate, involves a high affinity for calcium ions, which allows them to target bone mineral. Once internalized by bone-resorbing osteoclasts, they inhibit osteoclast function. Nitrogen-containing bisphosphonates, such as bis(4-nitrophenyl) hydrogen phosphate, act intracellularly by inhibiting farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for normal cellular function1. Additionally, bis(4-nitrophenyl) hydrogen phosphate has been shown to competitively inhibit glycosyltransferases, enzymes involved in protein glycosylation, by binding to the active sites of these enzymes2.
In the medical field, bis(4-nitrophenyl) hydrogen phosphate's inhibition of bone resorption is beneficial for treating diseases characterized by elevated bone destruction, such as Paget's disease, tumor bone disease, and osteoporosis3. Moreover, its ability to inhibit glycosyltransferases suggests potential applications in modulating protein glycosylation, which is a critical process in various biological functions and diseases2.
In the realm of chemistry, bis(4-nitrophenyl) hydrogen phosphate serves as a versatile phosphorylating agent in nucleotide chemistry. It has been used for 3'- and/or 5'-phosphorylations of nucleosides, leading to the synthesis of monophosphates with excellent yields4. Additionally, its reaction with serine hydrolases, releasing p-nitrophenol and producing a stable phosphorylated enzyme, highlights its utility as a spectrophotometric titrant for these enzymes5.
Interestingly, bis(4-nitrophenyl) hydrogen phosphate has been used to prolong the anesthetic action of propanidid by inhibiting carboxylic ester hydrolase, an enzyme responsible for the rapid metabolism of the anesthetic agent. This inhibition results in extended anesthesia times, demonstrating the compound's potential in enhancing the efficacy of certain drugs6.
Structural analysis of sodium bis(4-nitrophenyl) phosphate through X-ray diffraction and DFT calculations has provided insights into the electron-density distribution within the molecule. The analysis revealed long ester P-O bonds and lower topological parameters compared to other P-O bonds, indicating weak polarization effects produced by sodium cations7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: